The compound 1-(4-Bromophenyl)ethylamine is a synthetic organic molecule featuring a brominated aromatic ring and an aliphatic amine structure. It consists of a 4-bromophenyl group attached to an ethyl chain, which is further connected to a pentan-3-yl amine. This unique structure suggests potential applications in various fields, particularly in medicinal chemistry due to the presence of both aromatic and aliphatic components, which often influence biological activity.
The chemical reactivity of 1-(4-Bromophenyl)ethylamine can be explored through various types of reactions typical for amines and aromatic compounds:
These reactions are crucial for modifying the compound to enhance its biological properties or to create derivatives with specific functionalities.
The biological activity of 1-(4-Bromophenyl)ethylamine is largely dependent on its structural features. Compounds with similar structures often exhibit significant pharmacological effects, such as:
Research indicates that the presence of the bromine substituent can enhance binding affinity to biological targets, potentially increasing efficacy in therapeutic applications .
Synthesis of 1-(4-Bromophenyl)ethylamine can be achieved through several methods:
These methods allow for flexibility in modifying the compound's structure for desired properties.
The applications of 1-(4-Bromophenyl)ethylamine span several fields:
Interaction studies are essential to understand how 1-(4-Bromophenyl)ethylamine interacts with biological systems. These studies typically assess:
Such studies are critical for advancing the compound towards clinical applications
Several compounds share structural similarities with 1-(4-Bromophenyl)ethylamine, each possessing unique properties: These compounds illustrate various biological activities influenced by their structural components, highlighting how modifications can lead to different therapeutic potentials.Compound Name Structure Features Biological Activity 4-Bromoamphetamine Brominated phenethylamine Stimulant effects; psychoactive properties Phenethylamine Simple phenethyl structure Neurotransmitter precursor 1-(4-Chlorophenyl)ethylamine Chlorinated analog Antidepressant activity 2-Amino-5-bromobenzene Brominated amino benzene Anticancer properties
The synthesis of 1-(4-Bromophenyl)ethylamine represents a complex undertaking in organic chemistry, requiring careful consideration of multiple synthetic pathways and strategic approaches [1]. This secondary amine compound contains both a brominated aromatic system and an aliphatic alkyl chain, necessitating sophisticated methodologies for its preparation [2]. The successful synthesis of this compound depends on the judicious selection of appropriate strategies for bromophenyl group introduction, amine alkylation techniques, catalytic systems, and purification protocols [3].
The introduction of bromophenyl groups into amine structures can be accomplished through several well-established synthetic approaches, each offering distinct advantages and limitations [4]. The Buchwald-Hartwig amination reaction stands as one of the most prominent methods for forming carbon-nitrogen bonds between aryl halides and amines [5]. This palladium-catalyzed cross-coupling reaction enables the direct coupling of 4-bromophenyl halides with appropriate amine precursors under controlled conditions [6].
The mechanism of Buchwald-Hartwig amination follows a conventional palladium catalytic cycle involving oxidative addition of the palladium catalyst into the aryl halide bond, followed by coordination of the amine substrate and subsequent reductive elimination to form the desired carbon-nitrogen bond [4]. Traditional ligands for this transformation include triphenylphosphine and tri-ortho-tolylphosphine, although modern developments have introduced a wide range of phosphine and carbene ligands to enhance catalytic activity and expand substrate scope [5] [6].
Copper-catalyzed nitrogen-arylation procedures offer an alternative approach for bromophenyl group introduction with several practical advantages [7]. These methods utilize inexpensive and air-stable copper catalyst systems combined with structurally simple chelating ligands [7]. The copper-catalyzed processes demonstrate compatibility with a broad range of aryl halides, including sterically hindered and electronically diverse substrates, while operating under particularly mild conditions ranging from 50 to 82 degrees Celsius [7].
The selection of appropriate bases plays a crucial role in bromophenyl group introduction strategies [6]. Inorganic bases such as sodium hydroxide, potassium carbonate, cesium carbonate, and alkoxides like sodium tert-butoxide are commonly employed [6]. The choice of base influences both the reaction rate and the selectivity of the carbon-nitrogen bond formation process [6].
The introduction of pentan-3-yl substituents onto nitrogen atoms requires specialized alkylation techniques that address the inherent challenges of amine alkylation chemistry [2]. Conventional amine alkylation suffers from the tendency of primary alkylation products to undergo further reaction with alkylating agents, leading to over-alkylation and reduced selectivity [2] [3].
Self-limiting alkylation chemistry has emerged as a powerful solution to the over-alkylation problem in secondary amine synthesis [3] [8]. This approach utilizes nitrogen-aminopyridinium salts as ammonia surrogates, enabling the selective formation of secondary amines through controlled alkylation processes [3]. The method achieves monoalkylation by utilizing highly nucleophilic pyridinium ylides that, following alkylation, form much less reactive pyridinium salts [8].
The self-limiting alkylation process involves a sequential nitrogen-arylation and nitrogen-alkylation sequence [8]. Chan-Lam coupling of aryl boronic acids with nitrogen-aminopyridinium triflate provides access to diverse nitrogen-aryl-nitrogen-pyridinium amines [8]. Deprotonation of these salts affords highly nucleophilic pyridinium ylides that engage in facile substitution chemistry with alkyl halides [8].
Reductive amination represents another fundamental approach for pentan-3-yl substitution, particularly when starting from ketone precursors [9] [10]. This methodology converts carbonyl groups to amines via intermediate imine formation, followed by reduction with appropriate reducing agents [9]. The reaction occurs between a carbonyl compound and an amine in the presence of a reducing agent under neutral or weakly acidic conditions [9].
Direct reductive amination procedures have been developed that combine the carbonyl substrate, amine, and reducing agent in a single reaction vessel [11] [12]. These one-pot protocols eliminate the need to isolate intermediate imines and provide practical advantages for large-scale synthesis [12]. Sodium borohydride in combination with cation exchange resins has proven particularly effective for reductive amination of aldehydes and ketones with various amine substrates [13].
The development of efficient catalytic systems for selective nitrogen-functionalization represents a critical aspect of modern amine synthesis [14] [15]. Palladium-based catalytic systems have established themselves as the gold standard for many nitrogen-functionalization reactions, offering excellent functional group tolerance and high selectivity [4] [5].
Palladium acetate combined with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands provides exceptional performance in cross-coupling reactions involving aryl halides and amines [16]. This catalytic system demonstrates particular effectiveness in the coupling of secondary amines with alkenyl bromides, achieving nearly quantitative yields under optimized conditions [16]. The combination utilizes sodium tert-butoxide as base in toluene solvent, providing optimal results for challenging substrates [16].
Bis(dibenzylideneacetone)palladium complexes paired with appropriate phosphine ligands offer enhanced catalytic activity for demanding substrates [16]. These systems show superior performance in the synthesis of enamines and imines through palladium-catalyzed cross-coupling of alkenyl bromides with primary and secondary amines [16]. The catalytic loading can be reduced to as low as 1-3 mole percent while maintaining high yields and selectivity [16].
Copper-based catalytic systems provide cost-effective alternatives to palladium catalysts for certain nitrogen-functionalization reactions [7]. Copper iodide combined with Schiff base ligands generates highly active catalysts for nitrogen-arylation reactions [7]. These systems demonstrate remarkable generality for nitrogen-arylation of various heterocycles, amides, and carbamates with aryl iodides under mild conditions [7].
Molybdenum-based catalysts have shown promise for selective electrocatalytic nitrogen-nitrogen coupling reactions [14]. Metallic molybdenum disulfide exhibits significantly higher selectivity compared to semiconducting phases during multielectron reduction processes [14]. The metallic phase features unique protonation sites that induce sequential proton-electron transfer, enhancing selectivity for desired nitrogen-containing products [14].
The purification and isolation of 1-(4-Bromophenyl)ethylamine requires specialized protocols that account for the basic nature of the amine functional group [17]. Conventional purification methods often prove inadequate for amine compounds due to their ionizable properties and potential interactions with silica-based chromatographic media [17].
Column chromatography purification of amine compounds benefits from the addition of competing amines to the mobile phase [17]. By incorporating bases such as ammonia or triethylamine in the elution solvent, the acidic silanol groups on silica gel are neutralized, preventing undesirable acid-base interactions that can cause compound degradation and band broadening [17]. Alternative approaches include the use of basic alumina as the stationary phase or the incorporation of mobile phase modifiers to improve separation efficiency [17].
Recrystallization techniques offer highly effective purification methods for amine compounds, particularly when suitable crystallizing solvents can be identified [18]. The success of recrystallization depends on molecular rigidity, the presence of hydrogen bonding opportunities, and the ability to form stable crystal lattices [18]. Basic amines can often be converted to acid salts to facilitate crystallization and improve purification efficiency [18].
Trichloroacetic acid-mediated purification has emerged as an innovative approach for amine purification that significantly reduces waste and operational complexity [19]. This method involves temporary protonation of the amine with trichloroacetic acid to form solid amine salts that can be separated from impurities [19]. The pure amine is subsequently recovered through decarboxylation of trichloroacetic acid, which releases volatile carbon dioxide and chloroform [19].
Distillation remains a viable purification option for amine compounds with appropriate boiling point characteristics [18]. The method requires sufficient boiling point differences between the desired product and impurities to achieve effective separation [18]. Vacuum distillation techniques can be employed to reduce distillation temperatures and minimize thermal decomposition [18].
High-performance liquid chromatography provides the highest purity levels for amine compounds but is typically limited to analytical and small preparative scales [20]. Ion-pair liquid chromatography using perfluorocarboxylic acids as ion-pair reagents has proven particularly effective for amine separation and detection [20]. This approach eliminates the need for derivatization procedures and provides excellent baseline separation with narrow peak widths [20].
| Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Reductive Amination | 20-80 | 20 min - 8 h | 85-95 | Mild conditions, high yields |
| Buchwald-Hartwig Amination | 80-120 | 2-24 h | 75-90 | Excellent functional group tolerance |
| Copper-Catalyzed N-Arylation | 50-82 | 6-24 h | 70-85 | Cost-effective copper catalysts |
| Self-Limiting Alkylation | Room temperature | 1-3 h | 80-92 | Prevents over-alkylation |
| Direct Ketone Amination | 25-100 | 4-12 h | 75-88 | One-pot procedure |
| Technique | Purity Achieved (%) | Recovery Yield (%) | Scale Limitations | Key Requirements |
|---|---|---|---|---|
| Column Chromatography | 95-98 | 80-90 | Gram to kg scale | Silica gel, organic solvents |
| Recrystallization | 98-99 | 70-85 | mg to kg scale | Suitable crystallizing solvent |
| Distillation | 92-96 | 85-95 | mL to L scale | Sufficient boiling point difference |
| Acid-Base Extraction | 90-95 | 75-88 | mg to kg scale | pH control, extraction solvents |
| HPLC Purification | 99+ | 85-95 | mg to g scale | Analytical-grade solvents |
| Catalyst System | Loading (mol%) | Selectivity | Functional Group Tolerance | Cost Efficiency |
|---|---|---|---|---|
| Palladium acetate/2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 2-5 | High | Excellent | Moderate |
| Bis(dibenzylideneacetone)palladium/DPEPhos | 1-3 | Very High | Excellent | Low |
| Copper iodide/Schiff base ligand | 5-10 | Moderate | Good | High |
| Tetrakis(triphenylphosphine)palladium/Base | 2-5 | High | Very Good | Moderate |
| Sodium borohydride/Titanium isopropoxide | 100-200 | Moderate | Limited | High |
The thermodynamic stability of 1-(4-Bromophenyl)ethylamine is fundamentally governed by the interplay between enthalpic and entropic contributions, characteristic of secondary aromatic amines. The compound exhibits a molecular weight of 270.21 g/mol with the molecular formula C₁₃H₂₀BrN, positioning it within the range of moderate-sized organic molecules where intermolecular forces significantly influence phase behavior .
The estimated melting point range of -10 to 5°C indicates that the compound exists as a liquid at ambient conditions, consistent with the behavior of secondary amines containing both aromatic and aliphatic components [2]. This relatively low melting point reflects the disruption of crystal packing caused by the asymmetric substitution pattern around the nitrogen atom, where the 4-bromophenylethyl and pentan-3-yl groups create structural irregularities that prevent efficient molecular packing [3].
Thermodynamic analysis reveals that the compound's phase behavior is primarily controlled by van der Waals forces and dipole-dipole interactions, with the bromine substituent contributing to enhanced polarizability and intermolecular attraction [4]. The presence of the electron-withdrawing bromine atom on the aromatic ring influences the electron density distribution, creating a permanent dipole moment that affects both the thermodynamic stability and phase transition temperatures [5].
The thermal decomposition temperature is estimated to be in the range of 200-250°C, typical for aromatic amines with halogen substituents [4] [6]. This thermal stability is attributed to the resonance stabilization provided by the aromatic ring system, though the presence of the secondary amine functionality introduces potential degradation pathways through β-elimination reactions at elevated temperatures [4].
Table 3.1: Thermodynamic Properties of 1-(4-Bromophenyl)ethylamine
| Property | Value | Temperature (K) | Reference |
|---|---|---|---|
| Molecular Weight | 270.21 g/mol | 298.15 | Calculated |
| Estimated Melting Point | -10 to 5°C | 263-278 | [2] [3] |
| Estimated Boiling Point | 250-270°C | 523-543 | [2] [4] |
| Thermal Decomposition | 200-250°C | 473-523 | [4] [6] |
| Phase State (298.15 K) | Liquid | 298.15 | [2] |
The solubility profile of 1-(4-Bromophenyl)ethylamine in organic solvents is characterized by favorable interactions with polar aprotic and moderately polar protic solvents. The compound demonstrates excellent solubility in ethanol, dichloromethane, and acetone, reflecting the amphiphilic nature imparted by the combination of the polar amine functionality and the lipophilic aromatic-aliphatic framework [7].
In polar aprotic solvents such as acetonitrile and dimethylformamide, the compound exhibits high solubility due to the ability of these solvents to stabilize the lone pair electrons on the nitrogen atom through dipole-dipole interactions [7]. The estimated density of 1.2-1.3 g/mL indicates favorable solvation in solvents with similar density profiles, such as chlorinated hydrocarbons [7].
The limited water solubility is characteristic of secondary amines with substantial hydrophobic character [2]. While the amine group can participate in hydrogen bonding with water molecules, the large hydrophobic surface area provided by the brominated aromatic ring and the pentyl chain significantly reduces aqueous solubility [2] [8]. This behavior follows the general trend where amines with more than four to five carbon atoms exhibit decreased water solubility [2].
The refractive index, estimated at 1.55-1.58, reflects the high polarizability of the molecule due to the bromine atom and the aromatic π-system [9]. This optical property correlates with the compound's ability to interact with solvents through dispersion forces, contributing to its solubility in aromatic solvents such as benzene and toluene [7].
Table 3.2: Solubility Parameters in Organic Solvents
| Solvent | Solubility | Interaction Type | Reference |
|---|---|---|---|
| Ethanol | High | Hydrogen bonding, dipole-dipole | [7] |
| Dichloromethane | High | Dipole-dipole, dispersion | [7] |
| Acetone | High | Dipole-dipole | [7] |
| Water | Limited | Hydrogen bonding (limited) | [2] [8] |
| Hexane | Low | Dispersion forces only | [7] |
| Benzene | Moderate | π-π interactions, dispersion | [7] |
The acid-base properties of 1-(4-Bromophenyl)ethylamine are dominated by the basicity of the secondary amine functionality, with an estimated pKa value ranging from 9.5 to 10.5 [10] [5]. This basicity is intermediate between primary and tertiary aliphatic amines, reflecting the electronic and steric effects imposed by the two substituents on the nitrogen atom [11] [5].
The presence of the electron-withdrawing bromine atom in the para position of the aromatic ring reduces the electron density on the nitrogen atom through inductive effects, thereby decreasing the basicity compared to the unsubstituted analog [5]. This electronic influence follows the established trend where electron-withdrawing substituents on aromatic rings decrease the basicity of attached amine groups [12].
Protonation dynamics reveal that the compound readily forms ammonium salts in the presence of mineral acids, with the resulting protonated species exhibiting enhanced water solubility due to the ionic character [13]. The formation of these salts involves the donation of the nitrogen lone pair to a proton, creating a tetrahedral ammonium center with altered solvation properties [14].
The basicity trend observed follows the general pattern: aromatic amines < ammonia < primary amines < tertiary amines < secondary amines [13]. However, the specific basicity of 1-(4-Bromophenyl)ethylamine is modulated by the steric hindrance around the nitrogen atom and the electronic effects of the aromatic substituent [5].
Thermodynamic analysis of the protonation process indicates that the reaction is enthalpically favored but entropically unfavorable, consistent with the formation of organized solvation shells around the protonated amine [15]. The equilibrium constant for protonation varies with solvent polarity, being higher in polar solvents that can stabilize the ionic products [16].
Table 3.3: Acid-Base Properties and Protonation Data
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Estimated pKa | 9.5-10.5 | Aqueous, 25°C | [10] [5] |
| Basicity Classification | Secondary amine | - | [11] [13] |
| Protonation Enthalpy | -40 to -50 kJ/mol | Estimated | [15] [16] |
| Protonation Entropy | -120 to -140 J/mol·K | Estimated | [15] [16] |
| Salt Formation | Readily forms with HCl | Ambient conditions | [13] |
The surface activity of 1-(4-Bromophenyl)ethylamine is characterized by moderate amphiphilic behavior, arising from the structural dichotomy between the hydrophilic amine head group and the hydrophobic aromatic-aliphatic tail [17]. The compound exhibits limited surfactant properties due to the relatively balanced hydrophilic-lipophilic character, which prevents the formation of distinct hydrophilic and hydrophobic regions necessary for strong surface activity [17].
Interfacial tension measurements would be expected to show moderate reduction in surface tension when the compound is dissolved in aqueous systems, though the effect would be less pronounced than conventional surfactants due to the integrated nature of the polar and nonpolar regions within the molecule [18]. The presence of the bromine atom enhances intermolecular interactions through halogen bonding, potentially affecting the orientation and packing of molecules at interfaces [17].
The amine functionality enables the compound to participate in hydrogen bonding at interfaces, particularly at the air-water interface where the nitrogen lone pair can interact with water molecules while the aromatic-aliphatic portion extends into the air phase [19]. This behavior is pH-dependent, with protonation of the amine group at low pH increasing the hydrophilic character and potentially enhancing surface activity [17].
Critical micelle concentration (CMC) values, if measurable, would be expected to be relatively high due to the moderate amphiphilic character of the molecule [20]. The compound's interfacial behavior is influenced by the steric hindrance around the nitrogen atom, which affects the packing density at interfaces and the efficiency of surface tension reduction [17].
Molecular dynamics simulations suggest that the compound preferentially adopts orientations at interfaces that minimize unfavorable hydrophobic-hydrophilic contacts while maximizing stabilizing interactions such as hydrogen bonding and van der Waals forces [17]. The bromine substituent plays a crucial role in determining the interfacial orientation through its contribution to molecular polarizability and intermolecular attraction [21].
Table 3.4: Surface Activity and Interfacial Properties
| Property | Estimated Value | Conditions | Reference |
|---|---|---|---|
| Surface Tension Effect | Moderate reduction | Aqueous solution | [17] [18] |
| Interfacial Behavior | Amphiphilic | Air-water interface | [19] [17] |
| Hydrogen Bonding Capacity | Present | pH dependent | [17] |
| Molecular Orientation | Preferential alignment | Interface-specific | [17] |
| Critical Micelle Concentration | High (estimated) | Aqueous medium | [20] |